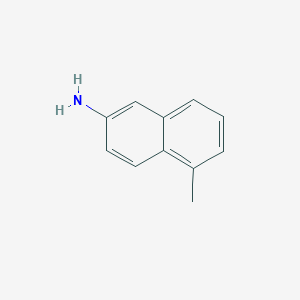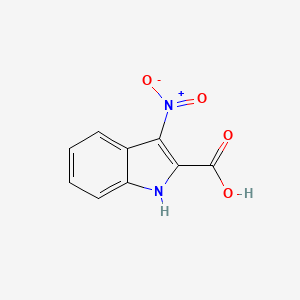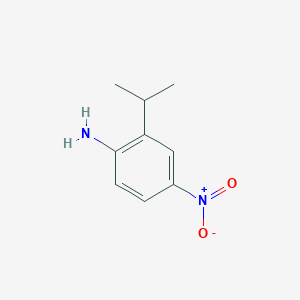
2-Isopropyl-4-nitroaniline
Übersicht
Beschreibung
2-Isopropyl-4-nitroaniline is a chemical compound with the molecular formula C9H12N2O2 . It is also known by its CAS number 25186-43-0 . The compound is used for research and development purposes .
Synthesis Analysis
The synthesis of nitroanilines, including 2-Isopropyl-4-nitroaniline, can be achieved through various methods. One such method involves the reduction of nitroanilines using synthesized copper ferrite nanoparticles as a heterogeneous nano-catalyst . Another approach involves the use of direct nucleophilic substitution and nitroarene reduction .Molecular Structure Analysis
The molecular structure of 2-Isopropyl-4-nitroaniline consists of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms . The InChI key of the compound is SBXKBHDWJBOCIG-UHFFFAOYSA-N .Chemical Reactions Analysis
Nitroanilines, including 2-Isopropyl-4-nitroaniline, can undergo various chemical reactions. For instance, they can be reduced to amino compounds in the presence of a reducing agent like sodium borohydride . The nitro group in nitroanilines also plays a significant role in their reactivity .Wissenschaftliche Forschungsanwendungen
-
Chemical Reduction of Nitroaniline
- Field : Environmental Science
- Application : Nitroaniline, a highly toxic pollutant, is converted into a less harmful or useful counterpart . This conversion is crucial due to the pollutant’s release into aquatic systems from unmanaged industrial development .
- Method : The chemical reduction of nitroaniline using various nanocatalytic systems is one approach that has attracted interest . The academic literature has focused on case studies involving silver (Ag) and gold (Au) nanoparticles, as these are the most widely used materials for the synthesis of nanocatalytic assemblies .
- Results : The conversion of nitroaniline into a less harmful counterpart is an industrially useful process that has been extensively exploited in academic research .
-
Catalytic Reduction of Nitroanilines
- Field : Environmental Science
- Application : The reduction of 4-nitroaniline (4-NA) and 2-nitroaniline (2-NA) using synthesized copper ferrite nanoparticles (NPs) via a facile one-step hydrothermal method as a heterogeneous nano-catalyst .
- Method : Nitroanilines were reduced in the presence and without the catalyst with a constant amount (100 mg) of reducing agent of sodium borohydride (NaBH4) at room temperature in water to amino compounds .
- Results : The catalyst catalyzed 4-nitroaniline to para-phenylenediamine (p-PDA) and 2-nitroaniline to ortho-phenylenediamine (o-PDA) with a constant rate of 7.49×10 2 s 1 and 3.19×10 2 s 1, and conversion percentage of 96.5 and 95.6, in 40 s and 90 s, sequentially .
-
Study of Basicity Order of Nitroanilines
- Field : Organic Chemistry
- Application : The study of the basicity order of ortho, meta, and para nitroanilines is a common topic in organic chemistry . This involves understanding the effects of the nitro group on the basicity of the compound .
- Method : The basicity of a compound is affected by factors such as the tendency to donate a lone pair, electronic effects (inductive, resonance, etc.), factors stabilizing the conjugate acid, and the nature of the solvent . In the case of 2-nitroaniline, there is only an inductive effect and no mesomeric effect due to Steric Inhibition of Resonance (SIR) .
- Results : The basicity order of o,m and p nitroanilines is m>o>p .
-
Synthesis of o-Phenylenediamine
- Field : Industrial Chemistry
- Application : 2-Nitroaniline is used to make o-phenylenediamine , which is a key intermediate in the manufacture of dyes, pigments, rubber chemicals, and photographic developers .
- Method : Commercially, 2-nitroaniline is synthesized by reacting 2-nitrochlorobenzene with ammonia .
- Results : The reaction yields 2-nitroaniline, which can then be used to produce o-phenylenediamine .
-
Synthesis of Benzotriazoles
- Field : Industrial Chemistry
- Application : 2-Nitroaniline is used in the synthesis of benzotriazoles , a class of wide-ranging chemicals used in pharmaceuticals, UV stabilizers, dyes, and chemical reactants .
- Method : The synthesis of benzotriazoles typically involves the reaction of 2-nitroaniline with other reagents under specific conditions .
- Results : The resulting benzotriazoles have various applications in different industries .
-
Production of Medicines and Cutting Fluids
- Field : Pharmaceutical and Industrial Chemistry
- Application : 2-Nitroaniline is used in the production of medicines and cutting fluids .
- Method : The specific methods of application or experimental procedures would depend on the type of medicine or cutting fluid being produced .
- Results : The resulting products have various applications in the medical and industrial fields .
Safety And Hazards
While specific safety and hazard information for 2-Isopropyl-4-nitroaniline is not available, nitroanilines are generally considered hazardous. They can be toxic if swallowed, in contact with skin, or if inhaled . They should be handled with care, and personal protective equipment should be used when handling them .
Zukünftige Richtungen
The reduction of nitroanilines, including 2-Isopropyl-4-nitroaniline, into less harmful or useful counterparts is a significant area of research. This is due to the high toxicity of nitroanilines and their release into aquatic systems due to industrial development . Various methods for their conversion and removal are being explored, with a focus on effectiveness, economy, and environmental friendliness .
Eigenschaften
IUPAC Name |
4-nitro-2-propan-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)8-5-7(11(12)13)3-4-9(8)10/h3-6H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNMDLKVJFLHEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625270 | |
| Record name | 4-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-2-(propan-2-yl)aniline | |
CAS RN |
94831-94-4 | |
| Record name | 2-(1-Methylethyl)-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94831-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2-(propan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylbenzo[B]fluoranthene](/img/structure/B1628981.png)
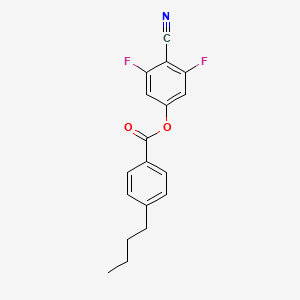
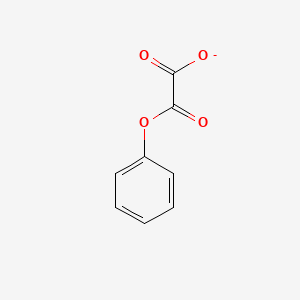
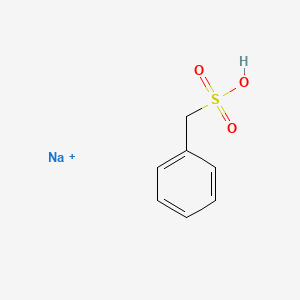
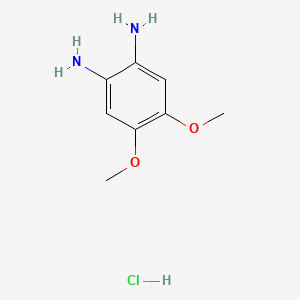
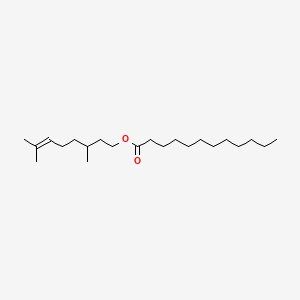
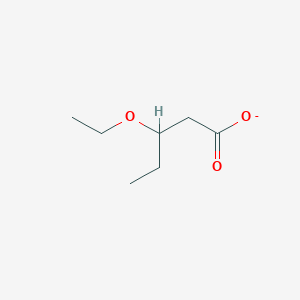
![Isopentyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B1628992.png)
![6-Chloro-9h-pyrido[3,4-b]indol-8-amine](/img/structure/B1628993.png)
![Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) (2:1)](/img/structure/B1628997.png)
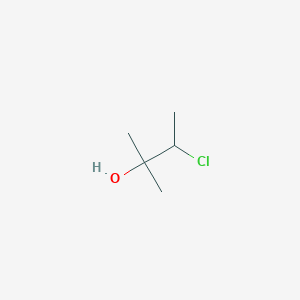
![1-(Benzo[b]thiophen-2-yl)-2-methylpropan-1-ol](/img/structure/B1629001.png)
